

# Application Notes: 6-TET Azide for Flow Cytometry Analysis

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## Compound of Interest

Compound Name: **6-TET Azide**

Cat. No.: **B15087073**

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## Introduction

6-TET (Tetrachlorofluorescein) Azide is a fluorescent probe that serves as a valuable tool in bioorthogonal chemistry for the detection and quantification of alkyne-modified biomolecules. Its primary application in flow cytometry is the analysis of cellular processes such as proliferation, through the "click chemistry" ligation with 5-ethynyl-2'-deoxyuridine (EdU). EdU, a thymidine analog, is incorporated into newly synthesized DNA. The subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent azide, such as **6-TET Azide**, allows for the precise identification and quantification of proliferating cells within a heterogeneous population. This method presents a sensitive and robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multi-parameter analysis.

## Principle of Detection

The detection strategy relies on a two-step process. First, cells are incubated with EdU, which is incorporated into the DNA of cells undergoing division (S-phase). Following this, the cells are fixed and permeabilized to allow the entry of the detection reagents. The core of the detection is the click reaction, where the terminal alkyne of the incorporated EdU reacts with the azide group of **6-TET Azide** in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the fluorescent 6-TET molecule to the newly synthesized

DNA. The resulting fluorescent signal in the proliferating cells can then be analyzed using a flow cytometer.

## Data Presentation

While direct, side-by-side quantitative comparisons of the stain index or relative brightness of **6-TET Azide** with other fluorophores in a flow cytometry assay are not extensively published, we can compare their fundamental spectral properties. The choice of fluorophore will depend on the specific instrument configuration and the other fluorophores in a multicolor panel.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient ( $\text{cm}^{-1}\text{M}^{-1}$ )	Quantum Yield	Relative Brightness (Qualitative)
6-TET Azide	~519[1][2]	~535[1][2]	~100,000[1]	~0.47	Bright
Alexa Fluor 488 Azide	~495	~519	~73,000	~0.92	Very Bright
FITC (Fluorescein isothiocyanate)	~494	~520	~75,000	~0.36	Moderate

Note: Relative brightness in a flow cytometry experiment is also influenced by factors such as the instrument's lasers and filters, and the degree of labeling. The values presented are for the unconjugated dyes and serve as a general guide.

## Experimental Protocols

### Protocol 1: Cell Proliferation Assay using EdU and **6-TET Azide**

This protocol is adapted from standard EdU flow cytometry protocols for use with **6-TET Azide**.

#### Materials:

- Cells of interest

- Complete cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU)
- **6-TET Azide**
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 or Saponin-based buffer in PBS)
- Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- Copper (II) Sulfate ( $\text{CuSO}_4$ ) solution (e.g., 100 mM in dH<sub>2</sub>O)
- Reducing Agent (e.g., 500 mM Sodium Ascorbate in dH<sub>2</sub>O, freshly prepared)
- Wash Buffer (e.g., 1% BSA in PBS)
- DNA stain for cell cycle analysis (optional, e.g., DAPI, Propidium Iodide)
- Flow cytometer tubes

**Procedure:**

- EdU Labeling:
  - Plate cells at the desired density and allow them to adhere overnight.
  - Add EdU to the culture medium to a final concentration of 10  $\mu\text{M}$ .
  - Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 1-2 hours, this may need optimization depending on the cell cycle length).
- Cell Harvest and Fixation:
  - Harvest the cells using your standard method (e.g., trypsinization).
  - Wash the cells once with 3 mL of 1% BSA in PBS.

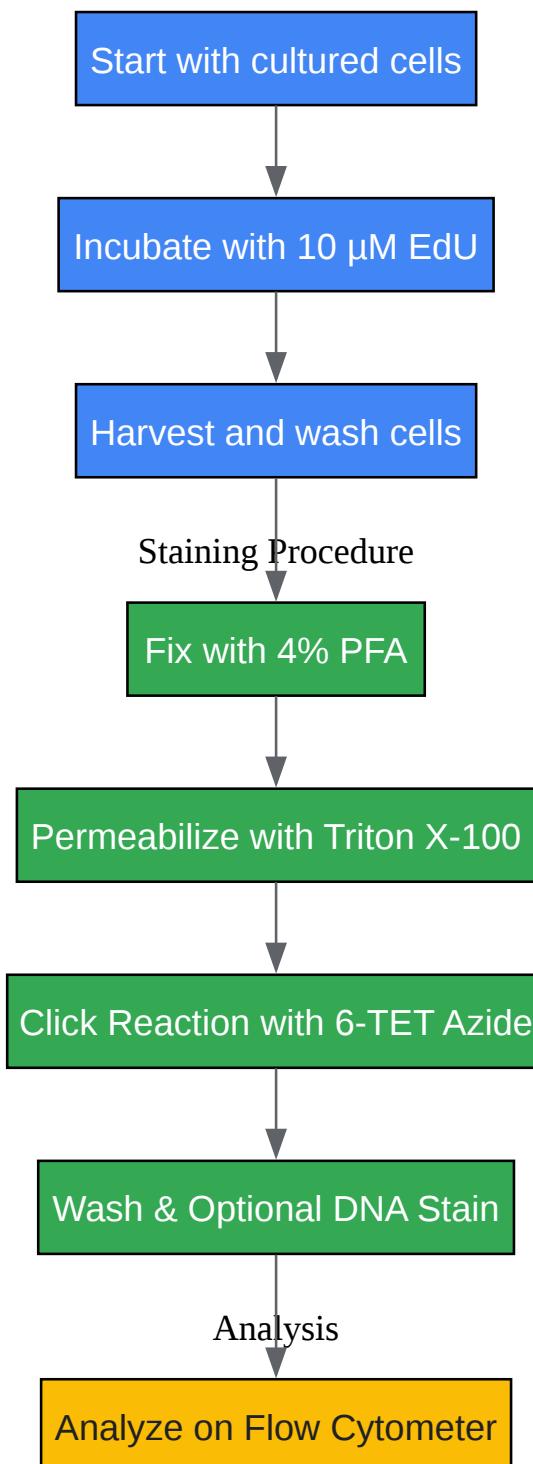
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 µL of Fixation Buffer.
- Incubate for 15 minutes at room temperature.
- Wash the cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

- Permeabilization:
  - Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
  - Incubate for 15-20 minutes at room temperature.
- Click Chemistry Reaction:
  - Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:
    - 85 µL Click Reaction Buffer
    - 5 µL **6-TET Azide** (e.g., 100 µM stock in DMSO)
    - 5 µL CuSO<sub>4</sub> solution
    - 5 µL Sodium Ascorbate solution
  - Wash the permeabilized cells once with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.
  - Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.
  - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Staining (Optional):
  - Wash the cells once with 3 mL of Permeabilization Buffer.
  - If performing co-staining for other intracellular markers, the antibody can be added at this step.

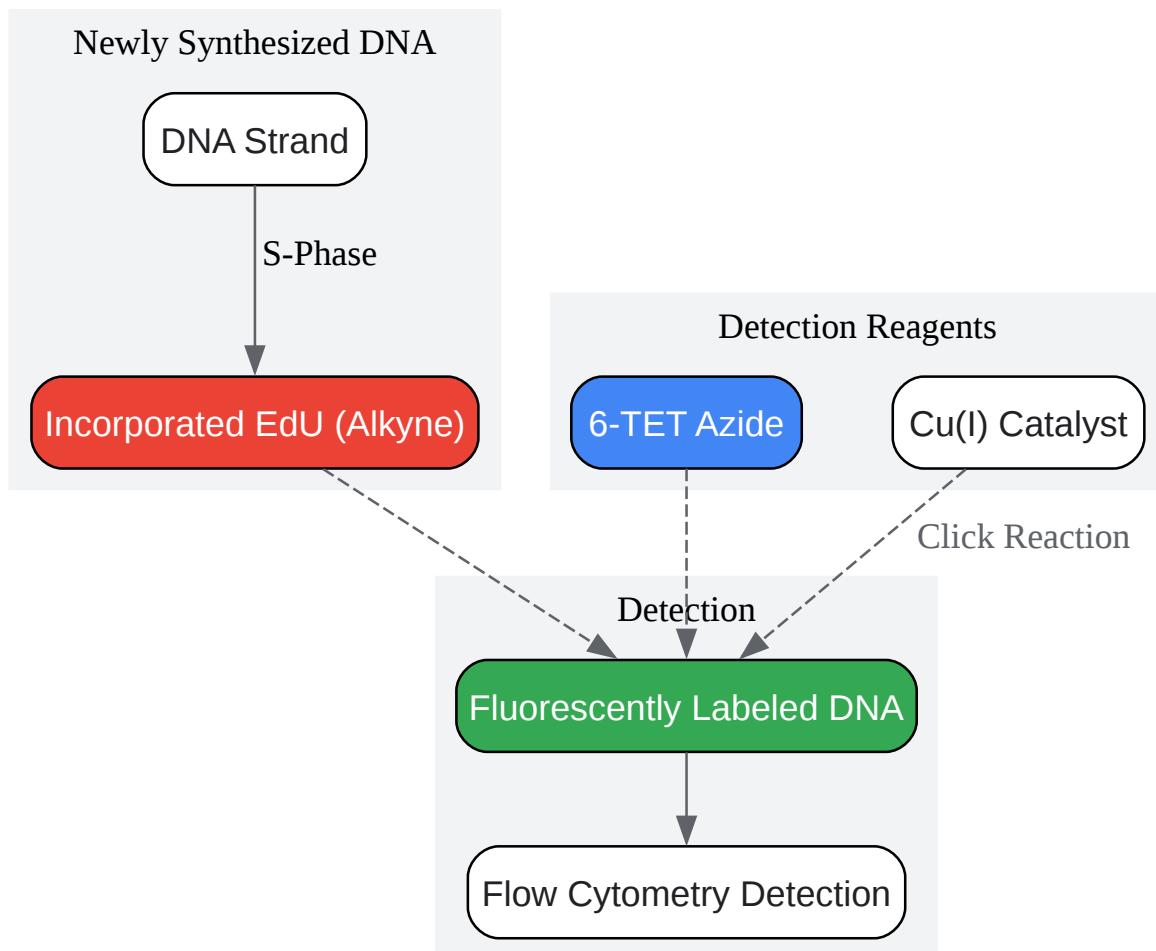
- For cell cycle analysis, wash with PBS and then resuspend in a DNA staining solution (e.g., Propidium Iodide with RNase A, or DAPI).
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in 500 µL of Wash Buffer.
  - Analyze the samples on a flow cytometer. 6-TET should be excited by a blue laser (488 nm) and its emission detected in the green channel (e.g., with a 530/30 nm bandpass filter), similar to FITC or Alexa Fluor 488.

## Visualizations

## Cell Preparation &amp; Labeling

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Caption: Experimental workflow for cell proliferation analysis using **6-TET Azide**.



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Caption: Signaling pathway of EdU incorporation and **6-TET Azide** detection.

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## References

- 1. [lumiprobe.com](http://lumiprobe.com) [lumiprobe.com]
- 2. [tebubio.com](http://tebubio.com) [tebubio.com]

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